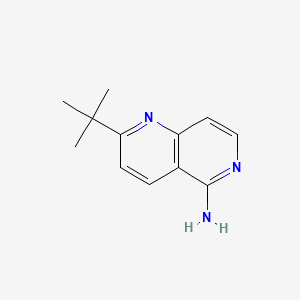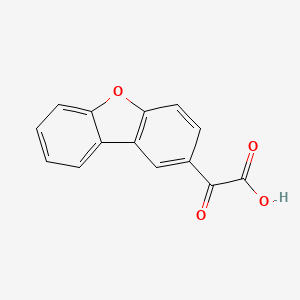
Dibenzofuran 2-Oxoacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofuran 2-Oxoacetic Acid is a derivative of dibenzofuran, a heterocyclic organic compound with two benzene rings fused to a central furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran derivatives typically involves creating the C–O bond of the furan ring or cyclizing diarylether derivatives . For Dibenzofuran 2-Oxoacetic Acid, specific synthetic routes and reaction conditions are not extensively documented, but general methods for dibenzofuran derivatives can be applied. These methods include:
Free Radical Cyclization Cascade: This method is used to construct complex benzofuran derivatives and involves unique free radical cyclization.
Proton Quantum Tunneling: This method constructs benzofuran rings with fewer side reactions and high yield.
Industrial Production Methods
Industrial production methods for dibenzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
Dibenzofuran derivatives undergo various chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di lithiation.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Halogenation: Using halogens like chlorine or bromine.
Friedel-Crafts Reactions: Using catalysts like aluminum chloride.
Lithiation: Using butyl lithium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can introduce various substituents onto the dibenzofuran ring.
Aplicaciones Científicas De Investigación
Dibenzofuran derivatives, including Dibenzofuran 2-Oxoacetic Acid, have numerous scientific research applications due to their biological activities :
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their antibacterial, anti-tumor, anti-oxidative, and anti-viral activities.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Dibenzofuran 2-Oxoacetic Acid involves its interaction with molecular targets and pathways in biological systems
Interaction with Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Binding to Receptors: Modulating receptor activity to exert therapeutic effects.
Free Radical Scavenging: Acting as antioxidants to neutralize free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dibenzofuran 2-Oxoacetic Acid include other dibenzofuran derivatives and benzofuran compounds :
Amiodarone: An antiarrhythmic drug.
Angelicin: A compound with anti-inflammatory properties.
Bergapten: Used in dermatological treatments.
Nodekenetin: An anticancer agent.
Xanthotoxin: Used in the treatment of skin disorders.
Usnic Acid: An antibiotic and antifungal agent.
Uniqueness
This compound is unique due to its specific structure and potential applications in various fields. Its unique properties and reactivity make it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
2-dibenzofuran-2-yl-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13(14(16)17)8-5-6-12-10(7-8)9-3-1-2-4-11(9)18-12/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKWDMHCKDMRKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
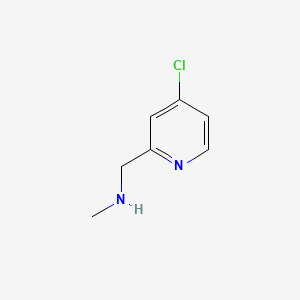

![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)
![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)
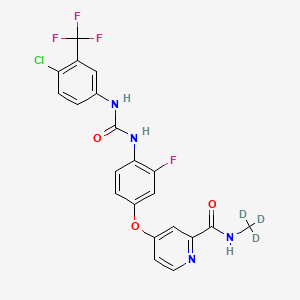
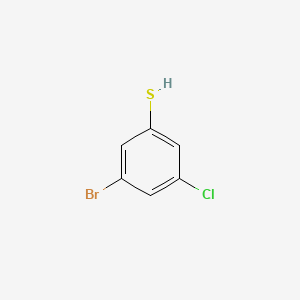
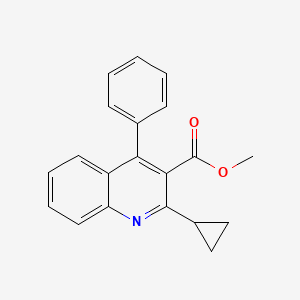
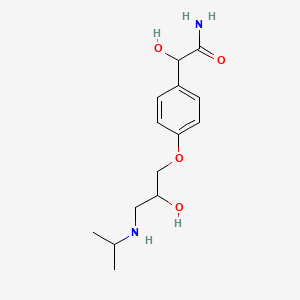
![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)
